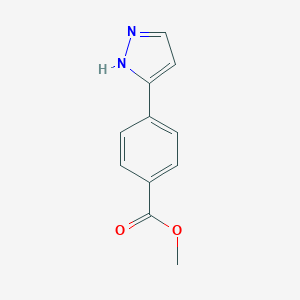
4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl- is a chemical compound that has been widely studied for its potential applications in various scientific research fields. This compound is also known as 'Bathocuproine', and it has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl- involves the formation of a complex with copper ions. This complex exhibits strong fluorescence, which can be used for the detection of copper ions in biological samples.
Biochemical and Physiological Effects:
4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl- does not have any known biochemical or physiological effects. However, it has been widely used as a fluorescent probe for the detection of copper ions in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl- as a fluorescent probe is its high sensitivity and selectivity for copper ions. However, one of the limitations of using this compound is its potential toxicity to living cells.
Direcciones Futuras
There are several potential future directions for the research on 4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl-. One of the most significant directions is the development of new fluorescent probes for the detection of other metal ions in biological samples. Another potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the potential applications of this compound in other scientific research fields, such as materials science and catalysis, can be explored.
Métodos De Síntesis
The synthesis of 4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl- can be achieved through several methods. One of the most common methods involves the reaction of 2-aminopyridine with 2-bromo-4-methylthiazole in the presence of a palladium catalyst. This reaction results in the formation of the desired compound.
Aplicaciones Científicas De Investigación
4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl- has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in the field of fluorescence spectroscopy. It has been used as a fluorescent probe for the detection of copper ions in biological samples.
Propiedades
| 162653-26-1 | |
Fórmula molecular |
C16H17N3O2S |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
4-[hydroxy(pyridin-3-yl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C16H17N3O2S/c1-8-11(14(21)10-5-4-6-18-7-10)12-15(9(2)13(8)20)22-16(17-3)19-12/h4-7,14,20-21H,1-3H3,(H,17,19) |
Clave InChI |
ZZODGJCLGMORLC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(=C1O)C)SC(=N2)NC)C(C3=CN=CC=C3)O |
SMILES canónico |
CC1=C(C2=C(C(=C1O)C)SC(=N2)NC)C(C3=CN=CC=C3)O |
Sinónimos |
4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B63954.png)




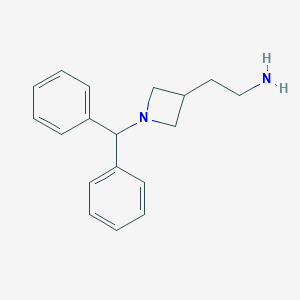
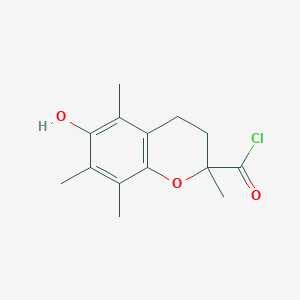

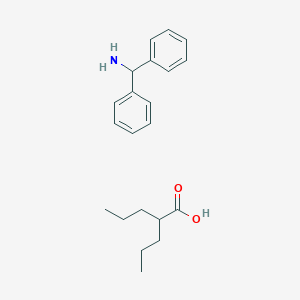
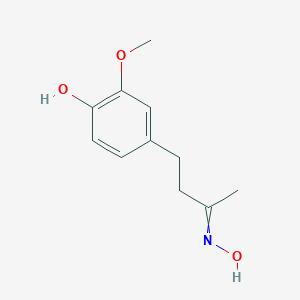
![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B63984.png)
